molecular formula C8H15NO6 B12397292 N-Acetyl-D-talosamine-d3

N-Acetyl-D-talosamine-d3

Cat. No.: B12397292
M. Wt: 224.23 g/mol
InChI Key: MBLBDJOUHNCFQT-UOSNPRSXSA-N
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Description

N-Acetyl-D-talosamine-d3 is a derivative of D-talosamine, a rare amino sugar. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and deuterium atoms replacing the hydrogen atoms at specific positions. It is used in various scientific research applications due to its unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-talosamine-d3 typically involves the acetylation of D-talosamine. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high yield and purity. The production process is optimized to minimize by-products and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-talosamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

N-Acetyl-D-talosamine-d3 is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Acetyl-D-talosamine-d3 involves its interaction with specific molecular targets and pathways. The acetyl group plays a crucial role in modulating the compound’s biological activity. It can interact with enzymes and receptors, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect glycosylation processes and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-talosamine-d3 is unique due to its specific structural configuration and the presence of deuterium atoms. This makes it particularly useful in studies involving isotopic labeling and tracing. Its distinct properties also make it valuable in exploring new therapeutic applications and understanding complex biological processes .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

224.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3

InChI Key

MBLBDJOUHNCFQT-UOSNPRSXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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